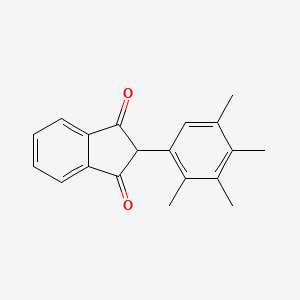
3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide, also known as CF3, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
科学的研究の応用
3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has been used extensively in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to possess potent anti-inflammatory, anticancer, and antibacterial properties, making it a valuable tool for studying various biological processes.
作用機序
The exact mechanism of action of 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and signaling pathways involved in inflammation, cancer, and bacterial infections. 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has been found to possess a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC, which are involved in inflammation and cancer. 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has also been found to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. In addition, 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of using 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide in lab experiments is its potent anti-inflammatory, anticancer, and antibacterial properties. This compound has been found to be highly effective in inhibiting the activity of various enzymes and signaling pathways involved in these processes. However, one of the main limitations of using 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are several future directions for the research and development of 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide. One potential direction is the further exploration of its potential applications in cancer therapy. 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has been found to induce apoptosis in cancer cells, making it a potential candidate for developing novel cancer therapies. Another potential direction is the development of 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide derivatives with improved potency and selectivity. Further studies are needed to determine the structure-activity relationships of 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide and its derivatives. Finally, the potential use of 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide in the treatment of bacterial infections warrants further investigation.
合成法
The synthesis of 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide involves the reaction of 3-chloro-4-methylbenzoic acid with 2-fluoro-5-nitroaniline in the presence of a coupling agent. This reaction yields 3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide as a yellow solid with a melting point of 216-218°C. The purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
特性
IUPAC Name |
3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c1-8-2-3-9(6-11(8)15)14(19)17-13-7-10(18(20)21)4-5-12(13)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVYCHVYMFGWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B5799923.png)
![5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5799932.png)
![N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-3-thienyl]acetamide](/img/structure/B5799938.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5799950.png)
![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)

![N',N''-[1,4-dioxane-2,3-diylbis(oxy-4,1-phenylene-1-ethyl-1-ylidene)]dinicotinohydrazide](/img/structure/B5799963.png)
![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)

![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)


